Perphenazine decanoate

Description

Properties

CAS No. |

61120-81-8 |

|---|---|

Molecular Formula |

C31H44ClN3O2S |

Molecular Weight |

558.2 g/mol |

IUPAC Name |

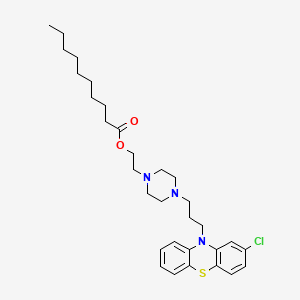

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl decanoate |

InChI |

InChI=1S/C31H44ClN3O2S/c1-2-3-4-5-6-7-8-14-31(36)37-24-23-34-21-19-33(20-22-34)17-11-18-35-27-12-9-10-13-29(27)38-30-16-15-26(32)25-28(30)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |

InChI Key |

WAVWONFNDBPAGA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Other CAS No. |

61120-81-8 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Synonyms |

perphenazine decanoate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Stability of Perphenazine Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and stability of perphenazine (B1679617) decanoate (B1226879), a long-acting injectable antipsychotic medication. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Chemical and Physical Properties

Perphenazine decanoate is the decanoic acid ester of perphenazine, a phenothiazine (B1677639) derivative.[1] This esterification significantly prolongs the drug's duration of action. The fundamental chemical and physical characteristics of this compound, along with its parent compound perphenazine, are summarized below.

Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C31H44ClN3O2S | [1][2] |

| Molecular Weight | 558.2 g/mol | [1] |

| CAS Number | 61120-81-8 | [1] |

| Appearance | Pale yellow solution in sesame oil | [3] |

Quantitative Data for Perphenazine (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C21H26ClN3OS | [4] |

| Molecular Weight | 403.97 g/mol | [5] |

| Melting Point | 94-100 °C | [5] |

| Boiling Point | 278-281 °C at 1 mmHg | [5] |

| Water Solubility | 28.3 mg/L at 24 °C | [4] |

| Solubility in Ethanol | 153 mg/mL | [4][5] |

| Solubility in Acetone | 82 mg/mL | [5] |

| logP | 4.2 | [4] |

Stability Profile

The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. As a phenothiazine, it is susceptible to degradation by oxidation, hydrolysis, and photolysis.

Degradation Pathways

Oxidative Degradation: The primary degradation pathway for phenothiazines, including this compound, is oxidation. The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of a sulfoxide.[6] Studies on the related compound fluphenazine (B1673473) decanoate in an oily solution suggest that oxidation can be initiated by hydroperoxides formed from the autoxidation of the oil vehicle.[7][8] This process can be catalyzed by the presence of acid.[7][8]

Hydrolytic Degradation: The ester linkage in this compound is susceptible to hydrolysis, which would release the active perphenazine and decanoic acid. The rate of hydrolysis is dependent on pH and temperature.[9]

Photodegradation: Phenothiazines are known to be sensitive to light.[5] Exposure to light can lead to the formation of colored degradation products.[6] Therefore, this compound should be protected from light.

Factors Affecting Stability

-

pH: The stability of phenothiazines is influenced by the pH of the solution.[10] Acidic conditions can catalyze the oxidation of the tertiary amine centers in the molecule.[7] A study on an oral liquid dosage form of perphenazine showed it was stable for 30 days at a constant pH of 3.7.[11][12]

-

Temperature: Higher temperatures can accelerate both hydrolytic and oxidative degradation rates.[9]

-

Light: As a photosensitive compound, exposure to light can induce degradation.[5]

-

Oxidizing Agents: The presence of oxidizing agents, such as peroxides that may form in the oily vehicle, can significantly promote degradation.[7][8]

Experimental Protocols

This section outlines methodologies for assessing the chemical properties and stability of this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

This method is designed to quantify the concentration of the drug and separate it from its degradation products.

-

Objective: To determine the stability of perphenazine in a liquid dosage form.[11]

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of methanol, acetonitrile, and ammonium (B1175870) acetate (B1210297) buffer (e.g., 70:15:15, v/v/v), with the pH adjusted to 6.0.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection Wavelength: 259 nm.[13]

-

-

Procedure:

-

Prepare a standard solution of perphenazine of known concentration.

-

Inject the standard solution to obtain a standard chromatogram and peak height/area.

-

Prepare samples of the this compound formulation at specified time points during the stability study.

-

Inject the samples and record the chromatograms.

-

The concentration of perphenazine is determined by comparing the peak height or area of the sample to that of the standard.[11]

-

-

Validation: The method should be validated for linearity, precision, accuracy, specificity, and selectivity. A direct relationship between peak heights and concentrations, with a correlation coefficient (r-value) close to 0.999, indicates good linearity.[11][12]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways.

-

Objective: To evaluate the stability of the drug under stress conditions.[13]

-

Conditions:

-

Acidic Hydrolysis: 0.1 M to 2 M HCl at elevated temperatures (e.g., 363 K).[6]

-

Basic Hydrolysis: 0.1 M to 1 M NaOH at room or elevated temperatures.

-

Oxidative Degradation: 3% to 10% hydrogen peroxide at room temperature.[6][13]

-

Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 363 K).[6]

-

Photodegradation: Exposing the drug in solid form and in solution to UV light.[6]

-

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method. The degradation products can be identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[13]

Mechanism of Action and Signaling Pathway

Perphenazine, the active moiety of this compound, exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the brain.[14] It also interacts with other neurotransmitter receptors, contributing to its overall therapeutic and side-effect profile.[14][15]

Caption: Perphenazine's antagonism of the dopamine D2 receptor signaling pathway.

The diagram above illustrates the primary mechanism of action of perphenazine. In psychotic disorders, there is often an overactivity of dopaminergic pathways.[14] Perphenazine acts as an antagonist at the postsynaptic dopamine D2 receptor, blocking the binding of dopamine.[14][16] This inhibition of dopamine-mediated neurotransmission helps to alleviate the positive symptoms of schizophrenia. The dopamine D2 receptor is coupled to G proteins, which in turn modulate second messenger systems like the phosphatidylinositol-calcium pathway. By blocking the receptor, perphenazine interrupts this signaling cascade.

References

- 1. 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl decanoate | C31H44ClN3O2S | CID 62873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KEGG DRUG: this compound [kegg.jp]

- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 4. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Perphenazine [drugfuture.com]

- 6. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LJMU Research Online [researchonline.ljmu.ac.uk]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 15. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]

- 16. selleckchem.com [selleckchem.com]

Unveiling Novel Psychoactive Mechanisms of Perphenazine Decanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine (B1679617), a typical antipsychotic of the phenothiazine (B1677639) class, has been a cornerstone in the management of schizophrenia for decades. Its long-acting decanoate (B1226879) formulation ensures sustained therapeutic concentrations, addressing issues of medication adherence. The primary mechanism of action is widely accepted as dopamine (B1211576) D2 receptor antagonism. However, emerging evidence suggests a more complex pharmacodynamic profile. This technical guide delves into the established and explores the novel psychoactive mechanisms of perphenazine, moving beyond simple receptor blockade to encompass its effects on oxidative stress, neuroplasticity, and gene expression. Detailed experimental protocols for investigating these mechanisms are provided, alongside a quantitative summary of its receptor binding profile. This paper aims to provide a comprehensive resource for researchers and drug development professionals seeking to understand the multifaceted actions of this important antipsychotic agent.

Established Mechanism of Action: Multi-Receptor Antagonism

Perphenazine's principal psychoactive effect is mediated by its potent antagonism of dopamine D2 receptors in the mesolimbic pathway, which is strongly correlated with the amelioration of positive symptoms of schizophrenia.[1] However, its clinical efficacy and side-effect profile are also attributable to its interaction with a range of other neurotransmitter receptors.[1][2]

Dopamine Receptor Antagonism

Perphenazine exhibits high affinity for D2-like dopamine receptors (D2, D3, and D4).[3] Blockade of these receptors in the mesolimbic pathway is thought to be the primary driver of its antipsychotic effects.

Serotonin (B10506) Receptor Antagonism

Perphenazine also acts as an antagonist at various serotonin (5-HT) receptors, notably the 5-HT2A and 5-HT2C subtypes. This activity may contribute to its efficacy against negative symptoms and may mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[1]

Adrenergic and Histaminergic Blockade

Antagonism at alpha-1 adrenergic receptors can lead to orthostatic hypotension and sedation, while blockade of histamine (B1213489) H1 receptors is primarily associated with sedative and anxiolytic effects.[2]

Quantitative Receptor Binding Profile

The following table summarizes the binding affinities (Ki) of perphenazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |

| Dopamine D2 | [3H]Spiperone | HEK-rD2 cells | 0.057 |

| Dopamine D3 | [3H]Spiperone | HEK-rD3 cells | 0.125 |

| Serotonin 5-HT2A | [3H]Ketanserin | Human Cortex | 2.5 |

| Alpha-1 Adrenergic | [3H]Prazosin | Rat Cortex | 1.3 |

| Histamine H1 | [3H]Pyrilamine | Guinea Pig Cerebellum | 2.0 |

Novel Psychoactive Mechanisms

Beyond direct receptor antagonism, recent research has begun to elucidate more nuanced mechanisms through which perphenazine may exert its therapeutic and adverse effects. These include modulation of oxidative stress, influence on neuroplasticity, and regulation of gene expression.

Modulation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, has been implicated in the pathophysiology of schizophrenia.[4] Some antipsychotics are thought to possess antioxidant properties. Studies suggest that while perphenazine's antioxidant effects may be less pronounced than some atypical antipsychotics like clozapine (B1669256), it still demonstrates the capacity to scavenge free radicals and reduce lipid peroxidation.[4][5]

Experimental Protocol: Assessment of Perphenazine's Antioxidant Activity

This protocol outlines a series of in vitro spectrophotometric assays to determine the antioxidant capacity of perphenazine.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of perphenazine to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.

-

Add different concentrations of perphenazine to the ABTS•+ solution.

-

After a 6-minute incubation, measure the absorbance at 734 nm. A decrease in absorbance signifies scavenging activity.

-

-

Lipid Peroxidation Inhibition Assay (TBARS Method):

-

Induce lipid peroxidation in a biological sample (e.g., brain homogenate) using an oxidizing agent (e.g., ferrous sulfate).

-

Add various concentrations of perphenazine to the sample.

-

Add thiobarbituric acid (TBA) reagent and heat at 95°C for 60 minutes.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm. A reduction in absorbance indicates inhibition of lipid peroxidation.[6]

-

Influence on Neuroplasticity

Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is crucial for learning and memory and is thought to be impaired in schizophrenia. Antipsychotic medications may influence neuroplasticity, potentially contributing to their long-term therapeutic effects. First-generation antipsychotics like perphenazine may have different effects on brain structure compared to second-generation agents. For instance, some studies suggest that first-generation antipsychotics may not increase white matter volume to the same extent as some atypical antipsychotics.[7] Furthermore, antipsychotics can modulate dendritic spine density and morphology, which are critical for synaptic function.[1]

Experimental Protocol: Assessing Perphenazine's Impact on Dendritic Spine Density

This protocol describes a method for quantifying changes in dendritic spine density in cultured neurons or in brain tissue from animal models following perphenazine treatment.

-

Tissue Preparation and Staining:

-

For cultured neurons, fix cells with paraformaldehyde.

-

For brain tissue, perfuse the animal with a fixative and obtain brain slices.

-

Stain neurons to visualize dendrites and spines. This can be achieved through Golgi-Cox staining or by using transgenic animals expressing fluorescent proteins in specific neuronal populations.

-

-

Image Acquisition:

-

Acquire high-resolution images of dendritic segments using a confocal microscope. Z-stacks should be obtained to capture the three-dimensional structure of the dendrites and spines.

-

-

Dendritic Spine Analysis:

-

Use image analysis software (e.g., ImageJ with the NeuronJ plugin, or Imaris) to trace dendritic segments and identify and count dendritic spines.

-

Calculate spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).

-

Spines can also be morphologically categorized (e.g., thin, stubby, mushroom-shaped) to assess more subtle changes.

-

Regulation of Gene Expression

The long-term effects of antipsychotic treatment are likely mediated, in part, by changes in gene expression. Perphenazine, by interacting with various signaling pathways downstream of its receptor targets, can alter the transcription of genes involved in neurotransmission, neuronal structure, and cellular metabolism. Identifying these changes can provide insights into its extended therapeutic actions and potential for adverse effects.

Experimental Protocol: Analysis of Perphenazine-Induced Gene Expression Changes using qPCR

This protocol outlines the steps for quantifying changes in the expression of specific target genes in response to perphenazine treatment using quantitative real-time PCR (qPCR).[8][9]

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to an appropriate confluency.

-

Treat the cells with perphenazine at various concentrations and for different durations. Include a vehicle-treated control group.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Design or obtain validated primers for the target genes of interest and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct values of the housekeeping gene(s) (ΔCt).

-

Calculate the fold change in gene expression in the perphenazine-treated samples relative to the control samples using the 2^-ΔΔCt method.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathways of Perphenazine Decanoate.

Caption: Workflow for assessing oxidative stress.

Caption: Workflow for gene expression analysis.

Conclusion

This compound remains a clinically important antipsychotic medication. While its primary mechanism of D2 receptor antagonism is well-established, a deeper understanding of its pharmacodynamics reveals a more intricate profile. The exploration of its effects on oxidative stress, neuroplasticity, and gene expression opens new avenues for research and may lead to a more comprehensive understanding of its long-term therapeutic effects and side-effect profile. The experimental protocols provided herein offer a practical guide for researchers to investigate these novel mechanisms, contributing to the ongoing effort to refine and improve treatments for schizophrenia and other psychotic disorders.

References

- 1. Antipsychotics-Induced Changes in Synaptic Architecture and Functional Connectivity: Translational Implications for Treatment Response and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. behavioralhealth2000.com [behavioralhealth2000.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Alterations in oxidative stress markers and its correlation with clinical findings in schizophrenic patients consuming perphenazine, clozapine and risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. login.medscape.com [login.medscape.com]

- 8. oaepublish.com [oaepublish.com]

- 9. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

Perphenazine Decanoate's Off-Target Pharmacology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine (B1679617), a typical antipsychotic of the phenothiazine (B1677639) class, is primarily recognized for its potent antagonism of dopamine (B1211576) D2 receptors. Its long-acting decanoate (B1226879) ester is utilized for maintenance therapy in schizophrenia. However, the clinical profile of perphenazine is significantly influenced by its interactions with a range of non-dopaminergic pathways. This technical guide provides a comprehensive analysis of the effects of perphenazine on serotonergic, histaminergic, cholinergic, and adrenergic systems. It includes a detailed summary of its receptor binding affinities, descriptions of experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways. Understanding this broad pharmacological spectrum is critical for a complete comprehension of perphenazine's therapeutic efficacy and its adverse effect profile, offering valuable insights for drug development and clinical research.

Introduction

Perphenazine decanoate is a long-acting injectable antipsychotic that, once administered, is hydrolyzed to its active form, perphenazine.[1] While its primary mechanism of action in treating psychosis is attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway, perphenazine's clinical effects are multifaceted, a consequence of its significant affinity for various other neurotransmitter receptors.[2][3] These "off-target" interactions contribute to both its therapeutic actions in other domains (e.g., antiemetic effects) and a wide array of side effects, including sedation, hypotension, and anticholinergic symptoms.[2][4] This guide delves into the non-dopaminergic pharmacology of perphenazine, providing quantitative data, detailed experimental methodologies, and pathway visualizations to support further research and development in psychopharmacology.

Receptor Binding Affinity Profile

Perphenazine exhibits a broad receptor binding profile, with significant affinity for several non-dopaminergic receptors. The following table summarizes the in vitro binding affinities (Ki values) of perphenazine for key serotonergic, histaminergic, cholinergic, and adrenergic receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonergic | 5-HT1A | 421[5] |

| 5-HT2A | 5.6 - 6[5][6] | |

| 5-HT6 | 17[5] | |

| 5-HT7 | 23[5] | |

| Histaminergic | H1 | 8[5] |

| H2 | 132[5] | |

| Adrenergic | α1A | 10[5] |

| Dopaminergic (for comparison) | D2 | 0.56 - 0.765[5][6] |

| D3 | 0.13 - 0.43[5][6] | |

| D4 | 28.5[5] |

Effects on Non-Dopaminergic Pathways

Serotonergic System

Perphenazine demonstrates notable affinity for several serotonin (B10506) receptor subtypes, particularly the 5-HT2A receptor.[5][6] Antagonism at 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms of schizophrenia.[7] While perphenazine is classified as a typical antipsychotic, its 5-HT2A antagonism may modulate its clinical profile. The interaction with 5-HT1A, 5-HT6, and 5-HT7 receptors is less well-characterized but may play a role in its broader effects on mood and cognition.[5]

Histaminergic System

Perphenazine is a potent antagonist of the histamine (B1213489) H1 receptor.[5] This action is the primary contributor to its sedative and hypnotic effects. Blockade of H1 receptors in the central nervous system is a common feature of many older antipsychotics and is also associated with side effects such as weight gain and drowsiness.

Cholinergic System

Perphenazine possesses moderate anticholinergic properties due to its antagonism of muscarinic M1 receptors.[2] This action is responsible for common side effects such as dry mouth, blurred vision, constipation, and urinary retention. In severe cases, particularly in the elderly, this anticholinergic activity can contribute to cognitive impairment and delirium.

Adrenergic System

Perphenazine is an antagonist at alpha-1A adrenergic receptors.[5] Blockade of these receptors, particularly in the peripheral vasculature, can lead to orthostatic hypotension, a common dose-limiting side effect of many antipsychotic medications. This effect is characterized by a sudden drop in blood pressure upon standing, which can cause dizziness and fainting.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of perphenazine for various non-dopaminergic receptors.

General Protocol:

-

Membrane Preparation:

-

Source: Human recombinant cell lines expressing the target receptor (e.g., HEK293, CHO) or animal brain tissue known to be rich in the target receptor.

-

Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Competition Binding Assay:

-

Incubate a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors, [3H]-pyrilamine for H1 receptors) with the prepared membranes.

-

Add increasing concentrations of unlabeled perphenazine to compete with the radioligand for binding to the receptor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of perphenazine.

-

Determine the IC50 value (the concentration of perphenazine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. psychiatrist.com [psychiatrist.com]

In-depth pharmacokinetic profile of Perphenazine decanoate

An In-depth Technical Guide to the Pharmacokinetic Profile of Perphenazine (B1679617) Decanoate (B1226879)

Executive Summary

Perphenazine decanoate is a long-acting injectable (LAI) formulation of perphenazine, a phenothiazine-class typical antipsychotic agent. Its primary indication is the management of schizophrenia and other psychotic disorders. The decanoate ester formulation allows for slow release from an oily vehicle following deep intramuscular injection, resulting in a prolonged duration of action and enabling less frequent dosing, which can improve treatment adherence. This document provides a comprehensive overview of the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and processes.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are characterized by its slow absorption from the injection site, extensive metabolism, and prolonged elimination half-life, which dictates its clinical use as a long-acting antipsychotic.

Absorption

Following deep intramuscular injection, this compound, which is solubilized in a sesame oil vehicle, forms a depot in the muscle tissue. The drug is slowly released from this oily reservoir into the systemic circulation. Once in the bloodstream, it is rapidly hydrolyzed by plasma esterases into its active moiety, perphenazine. This slow release and subsequent rapid hydrolysis are the rate-limiting steps in its absorption, a process often described by a "flip-flop" kinetic model where the absorption rate is slower than the elimination rate.

Peak plasma concentrations (Tmax) of the active perphenazine are typically reached approximately 7 days after injection. However, some studies have noted a biphasic pattern with an initial peak within 24 hours. Steady-state concentrations are generally achieved after long-term, repeated dosing.

Distribution

Perphenazine is highly protein-bound and has a large volume of distribution. It distributes into most body tissues, with high concentrations found in the brain. Perphenazine can cross the placenta and is also distributed into breast milk, where concentrations may be similar to those in the blood.

Metabolism

Perphenazine is extensively metabolized in the liver. The primary metabolic pathways include sulfoxidation, hydroxylation, dealkylation, and glucuronidation. The cytochrome P450 enzyme system, particularly CYP2D6, plays a crucial role in its metabolism. Genetic polymorphisms in CYP2D6 can lead to significant interindividual variations in plasma concentrations. Individuals classified as "poor metabolizers" of CYP2D6 metabolize perphenazine more slowly, resulting in higher plasma concentrations and potentially a greater risk of side effects.

The main metabolites include:

-

7-hydroxyperphenazine: An active metabolite.

-

N-dealkylperphenazine (DAPZ): A principal metabolite that may contribute to the drug's overall effect profile.

-

Perphenazine sulfoxide (B87167) (PPZ-SO): Generally considered less active.

Excretion

The metabolites of perphenazine are primarily excreted in the urine, with a smaller amount eliminated in the feces. Only a very small fraction (around 2%) of the absorbed perphenazine is excreted unchanged in the urine. The prolonged release from the depot formulation results in a long apparent elimination half-life. The steady-state half-life with repeated dosing is approximately 27 days.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and, for comparative purposes, oral perphenazine.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Formulation | Long-acting injectable in sesame oil | |

| Time to Peak (Tmax) | ~7 days | |

| Half-Life (t½) | ~27 days (steady state) | |

| Dosing Interval | 2 to 4 weeks | |

| Therapeutic Range | 0.81–2.42 ng/mL (plasma) |

Table 2: Pharmacokinetic Parameters of Oral Perphenazine for Comparison

| Parameter | Value | Reference |

| Bioavailability | ~40% | |

| Time to Peak (Tmax) | 1–3 hours | |

| Half-Life (t½) | 9–12 hours | |

| Metabolism | Extensive first-pass effect |

Experimental Protocols

The determination of perphenazine concentrations in biological matrices is essential for pharmacokinetic studies. Below are representative methodologies.

Bioanalytical Method: UPLC-MS/MS for Perphenazine Quantification in Plasma

This method provides high sensitivity and specificity for the quantification of perphenazine in plasma or serum samples.

Objective: To determine the concentration of perphenazine in human plasma.

Methodology:

-

Sample Preparation: A 100 µL aliquot of a plasma or serum sample is transferred to a clean tube. An internal standard (e.g., imipramine-D3) is added. Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to separate the precipitated proteins.

-

Chromatographic Separation: The supernatant is injected into an Ultra-Performance Liquid Chromatography (UPLC) system. Separation is achieved on a suitable column (e.g., C18) with a gradient mobile phase, typically consisting of an organic solvent (e.g., methanol) and an aqueous buffer.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM).

-

Perphenazine Transition: A specific precursor-to-product ion transition (e.g., m/z 404.19 > 171.11) is monitored for quantification.

-

Internal Standard Transition: A corresponding transition is monitored for the internal standard.

-

-

Quantification: A calibration curve is generated by analyzing standards of known concentrations. The concentration of perphenazine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The analytical measurement range is typically 0.2 to 12.0 ng/mL.

Clinical Pharmacokinetic Study Design

Objective: To characterize the single-dose and steady-state pharmacokinetics of this compound in patients with schizophrenia.

Methodology:

-

Study Population: Recruit a cohort of clinically stable patients diagnosed with schizophrenia. Obtain informed consent.

-

Study Design: An open-label, long-term study design is often employed.

-

Dosing Regimen: Patients receive a fixed dose of this compound (e.g., 108 mg) via deep intramuscular injection at specified intervals (e.g., every 3-4 weeks). For loading dose strategies, injections may be given on days 0, 7, and 21 to reach steady-state levels more quickly.

-

Blood Sampling:

-

Single-Dose Phase: Following the first injection, collect serial blood samples at frequent intervals (e.g., pre-dose, 4, 8, 24, 48, 72 hours, and then on days 7, 14, 21, and 28) to characterize the initial absorption and distribution phases.

-

Steady-State Phase: After several months of consistent dosing, collect trough (pre-dose) and peak (e.g., day 7 post-dose) blood samples to assess steady-state concentrations.

-

-

Sample Analysis: Analyze plasma samples for perphenazine and its major metabolites using a validated bioanalytical method like UPLC-MS/MS (as described in Protocol 4.1).

-

Pharmacokinetic Analysis: Use non-compartmental or population pharmacokinetic (PopPK) modeling to calculate key parameters, including Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Visualizations: Pathways and Workflows

Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism

Perphenazine exerts its primary antipsychotic effect by acting as an antagonist at the dopamine D2 receptor in the mesolimbic pathway of the brain. This blockade helps to normalize the hyperactivity of dopamine pathways associated with the positive symptoms of schizophrenia.

Caption: Perphenazine blocks dopamine D2 receptors on postsynaptic neurons.

Metabolic Pathway of Perphenazine

The metabolism of perphenazine is complex and primarily mediated by the CYP2D6 enzyme in the liver, leading to several active and inactive metabolites.

Caption: Primary metabolic pathways of perphenazine via CYP2D6.

Experimental Workflow for a Clinical Pharmacokinetic Study

This diagram outlines the logical flow of a clinical study designed to assess the pharmacokinetics of this compound.

Caption: Workflow for a clinical pharmacokinetic study of this compound.

Perphenazine Decanoate: A Deep Dive into its Mechanism of Action at the Dopamine D2 Receptor

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of perphenazine (B1679617) decanoate (B1226879), focusing on its interaction with the dopamine (B1211576) D2 receptor (D2R). Perphenazine, a first-generation typical antipsychotic, exerts its therapeutic efficacy primarily through the antagonism of D2Rs. The decanoate esterification facilitates its use as a long-acting injectable, ensuring sustained drug delivery and improving treatment adherence in chronic psychotic disorders. This document details the pharmacodynamics of perphenazine, including its binding affinity and downstream signaling consequences, presents key quantitative data, outlines common experimental protocols for its study, and visualizes the core molecular pathways and experimental workflows.

Introduction: Perphenazine and the Dopamine Hypothesis

Perphenazine is a potent antipsychotic belonging to the piperazinyl-phenothiazine class. Its clinical efficacy in treating psychosis, particularly the positive symptoms of schizophrenia, is strongly linked to the dopamine hypothesis of schizophrenia. This hypothesis posits that an overactivity of dopaminergic transmission in the mesolimbic pathway is a key contributor to the pathophysiology of the disorder. Perphenazine's primary mechanism of action involves the blockade of postsynaptic D2 receptors, thereby attenuating the effects of excess dopamine. The decanoate formulation is a prodrug, where perphenazine is esterified with decanoic acid. After deep intramuscular injection, the ester is slowly hydrolyzed by tissue esterases, releasing active perphenazine into the systemic circulation over several weeks.

Pharmacodynamics at the D2 Receptor

Receptor Binding and Antagonism

Perphenazine acts as a competitive antagonist at the dopamine D2 receptor. It binds with high affinity to the receptor's orthosteric site, the same site recognized by the endogenous ligand, dopamine. By occupying this site, perphenazine prevents dopamine from binding and initiating downstream signal transduction. This blockade is a key factor in reducing dopaminergic neurotransmission in the brain's mesolimbic pathways, which is believed to be the basis for its antipsychotic effects. However, its action is not limited to this region; antagonism of D2 receptors in the nigrostriatal and tuberoinfundibular pathways is associated with extrapyramidal side effects (EPS) and hyperprolactinemia, respectively.

Downstream Signaling Pathways

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins, specifically the Gi/o family. The canonical signaling pathway following D2R activation by dopamine involves:

-

Inhibition of the enzyme adenylyl cyclase.

-

A subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Reduced activity of protein kinase A (PKA).

By acting as an antagonist, perphenazine blocks this entire cascade. This disinhibition of adenylyl cyclase leads to a normalization or increase in cAMP levels, thereby altering the phosphorylation state and activity of numerous downstream proteins and ion channels, ultimately modulating neuronal excitability.

Caption: Perphenazine blocks D2R, preventing Gi-mediated inhibition of adenylyl cyclase.

Quantitative Data

The therapeutic and side-effect profile of perphenazine is underpinned by its binding affinity for the D2 receptor and the resultant receptor occupancy at clinical doses.

Table 1: Receptor Binding Affinity of Perphenazine

This table summarizes the in vitro binding affinity (Ki) of perphenazine for the dopamine D2 receptor, along with other relevant receptors that contribute to its overall pharmacological profile. Lower Ki values indicate a stronger binding affinity.

| Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Dopamine D2 | 0.14 - 0.56 | [1][2] |

| Dopamine D3 | 0.43 | [2] |

| Serotonin 5-HT2A | 6 | [2] |

Data compiled from various in vitro radioligand binding assays.

Table 2: D2 Receptor Occupancy and Clinical Correlation

Positron Emission Tomography (PET) studies are crucial for determining in vivo receptor occupancy. For most antipsychotics, a "therapeutic window" of D2 receptor occupancy between 65% and 80% is associated with clinical efficacy without inducing significant extrapyramidal symptoms[3][4].

| Serum Concentration (nmol/L) | D2 Receptor Occupancy (%) | Clinical Observation | Reference |

| 1.8 - 9 | 66 - 82 | Clinically stable schizophrenic patients | [3] |

| Therapeutic Window | 65 - 80 | Optimal antipsychotic effect | [3][4] |

| > 80 | > 80 | High incidence of extrapyramidal symptoms | [4] |

Data from a PET study using [11C]raclopride in patients treated with perphenazine decanoate.[3]

Key Experimental Protocols

The data presented above are derived from well-established experimental methodologies designed to probe drug-receptor interactions.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of perphenazine for the D2 receptor.

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from cells expressing cloned human D2 receptors (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in D2 receptors (e.g., rat striatum).

-

Radioligand Selection: A high-affinity radiolabeled D2 receptor antagonist, such as [3H]spiperone or [3H]raclopride, is used.

-

Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled perphenazine.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of perphenazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Caption: Workflow for a competitive radioligand binding assay to determine Ki.

In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

Objective: To measure the percentage of D2 receptors occupied by perphenazine in the living human brain at clinical doses.

Methodology:

-

Subject Recruitment: Patients with schizophrenia, stabilized on this compound treatment, are recruited for the study.

-

Radiotracer Administration: A PET radiotracer that binds reversibly to D2 receptors, most commonly [11C]raclopride, is injected intravenously.

-

PET Scanning: The subject's head is placed in a PET scanner, which detects the positrons emitted by the decaying radiotracer. This allows for the dynamic measurement of the radiotracer's concentration in different brain regions over time.

-

Baseline Scan: An initial PET scan is often performed before drug administration (or in drug-naive subjects) to determine the baseline density of available D2 receptors (Binding Potential, BP_ND).

-

Post-Drug Scan: After the patient has reached a steady-state concentration of perphenazine, a second PET scan is performed.

-

Blood Sampling: Blood samples are taken concurrently to measure the plasma concentration of perphenazine.

-

Data Analysis: The D2 receptor occupancy is calculated by comparing the binding potential of [11C]raclopride in the post-drug scan to the baseline scan. The formula used is: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline The relationship between plasma drug concentration and receptor occupancy is then modeled to understand the dose-occupancy relationship.

Conclusion

The mechanism of action of this compound is centered on its high-affinity, competitive antagonism of the dopamine D2 receptor. This action directly counteracts the hyperdopaminergic state hypothesized in psychosis by blocking the Gi-protein coupled signaling cascade that normally leads to the inhibition of adenylyl cyclase. Quantitative studies confirm that at clinically effective doses, perphenazine occupies a significant percentage (65-80%) of D2 receptors in the brain. While this D2 receptor blockade is essential for its therapeutic effects, it is also responsible for its characteristic side-effect profile. The long-acting decanoate formulation ensures sustained receptor occupancy, providing a stable and effective treatment modality for chronic schizophrenia. This detailed understanding of its molecular mechanism continues to inform the development of novel antipsychotic agents with improved efficacy and tolerability.

References

- 1. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A cross-validation study on the relationship between central D2 receptor occupancy and serum perphenazine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Prodrug Characteristics of Perphenazine Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine (B1679617) decanoate (B1226879) is a long-acting injectable (LAI) antipsychotic medication utilized in the management of schizophrenia.[1] It is a prodrug of perphenazine, a potent dopamine (B1211576) D2 receptor antagonist.[2][3] The decanoate ester formulation allows for a slow release of the active perphenazine from an oily depot at the injection site, leading to sustained therapeutic plasma concentrations over several weeks.[4] This technical guide provides an in-depth exploration of the prodrug characteristics of perphenazine decanoate, encompassing its synthesis, mechanism of action, pharmacokinetics, and metabolism.

Physicochemical Properties

The physicochemical properties of a prodrug are critical to its formulation, release characteristics, and ultimately, its therapeutic efficacy. This compound is synthesized by the esterification of perphenazine with decanoic acid. This chemical modification significantly increases the lipophilicity of the molecule compared to the parent drug, perphenazine.

| Property | Perphenazine | This compound |

| Molecular Formula | C21H26ClN3OS[3] | C31H44ClN3O2S[5] |

| Molecular Weight | 403.97 g/mol [3] | 558.2 g/mol [5] |

| Aqueous Solubility | 28.3 mg/L (at 24 °C)[6] | Data not available (expected to be very low) |

| LogP | 4.2[6] | 8.9 (XlogP - predicted)[7] |

Synthesis and Formulation

The synthesis of this compound involves the formation of an ester linkage between the hydroxyl group of perphenazine and the carboxyl group of decanoic acid. This can be achieved through various synthetic routes.

Synthesis via Acyl Chloride

A common method for esterification is the reaction of the alcohol (perphenazine) with an activated carboxylic acid derivative, such as an acyl chloride (decanoyl chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound via Decanoyl Chloride (Adapted from similar phenothiazine (B1677639) syntheses)

-

Materials: Perphenazine, decanoyl chloride, an inert solvent (e.g., dichloromethane, toluene), and a tertiary amine base (e.g., triethylamine, pyridine).

-

Procedure:

-

Dissolve perphenazine in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution.

-

Slowly add a stoichiometric equivalent of decanoyl chloride to the reaction mixture, maintaining the temperature with an ice bath if the reaction is exothermic.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable technique (e.g., thin-layer chromatography or HPLC).

-

Upon completion, wash the reaction mixture with water and an aqueous bicarbonate solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product using a suitable technique, such as column chromatography or recrystallization.

-

Enzymatic Synthesis

More recently, enzymatic methods have been explored for the synthesis of similar long-acting injectable prodrugs, offering a greener and more specific alternative to traditional chemical synthesis. For instance, Fluphenazine decanoate has been synthesized using Candida antarctica Lipase (B570770) B (CALB).[8]

Experimental Protocol: Enzymatic Synthesis of a Phenothiazine Decanoate (Adapted from Fluphenazine Decanoate Synthesis) [8]

-

Materials: Perphenazine, decanoic acid, immobilized lipase (e.g., Candida antarctica Lipase B), and an organic solvent (e.g., diethyl ether).

-

Procedure:

-

Dissolve perphenazine and a stoichiometric equivalent of decanoic acid in the organic solvent.

-

Add the immobilized lipase to the solution.

-

Stir the suspension at a controlled temperature (e.g., 25-30°C) until the reaction reaches equilibrium, monitored by HPLC.

-

After the reaction, filter off the immobilized enzyme for potential reuse.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound, for example, by column chromatography.

-

Formulation

This compound is formulated as a sterile solution in a vegetable oil, typically sesame oil, for intramuscular administration.[4] This oily vehicle serves as a depot from which the prodrug is slowly released.

Mechanism of Action: From Prodrug to Active Drug

The therapeutic activity of this compound is dependent on its in vivo hydrolysis to the active moiety, perphenazine.

Hydrolysis and Release

Following intramuscular injection, the highly lipophilic this compound partitions into the surrounding adipose and muscle tissue, forming a depot. From this depot, the prodrug is slowly released into the systemic circulation. The ester bond of this compound is then hydrolyzed by esterase enzymes present in the plasma and other tissues to release perphenazine and decanoic acid.

Caption: Workflow of this compound Activation.

Pharmacological Action of Perphenazine

Perphenazine exerts its antipsychotic effects primarily by acting as a potent antagonist at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] It also has activity at other receptors, including serotonergic, adrenergic, and histaminergic receptors, which contributes to its overall pharmacological profile and side effects.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its slow absorption, prolonged duration of action, and metabolism of the active perphenazine.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) of Perphenazine | ~7 days | [9] |

| Oral Bioavailability of Perphenazine | ~40% | [3] |

| Elimination Half-life of Perphenazine (oral) | 8-12 hours (up to 20 hours) | [3] |

| Metabolism of Perphenazine | Primarily hepatic, via CYP2D6 and other CYP isoforms | [10][11] |

Absorption and Distribution

After intramuscular injection, perphenazine is slowly absorbed from the oily depot. Peak plasma concentrations of perphenazine are typically reached approximately 7 days after administration of the decanoate ester.[9]

Metabolism

Once released, perphenazine is extensively metabolized in the liver. The primary metabolic pathways include N-dealkylation, sulfoxidation, and hydroxylation.[12] The cytochrome P450 (CYP) enzyme system plays a crucial role in its metabolism, with CYP2D6 being a major contributor.[10] Other isoforms, including CYP1A2, CYP3A4, and CYP2C19, are also involved in the N-dealkylation of perphenazine.[11][12]

Caption: Metabolic Pathway of Perphenazine.

Genetic polymorphisms in CYP2D6 can significantly impact the metabolism of perphenazine, with poor metabolizers having higher plasma concentrations and potentially an increased risk of adverse effects.[10][13]

Excretion

The metabolites of perphenazine are primarily excreted in the urine.

Experimental Protocols

In Vitro Hydrolysis Assay (Conceptual Protocol)

-

Objective: To determine the rate of enzymatic hydrolysis of this compound in a relevant biological matrix.

-

Materials: this compound, human plasma or liver microsomes, a suitable buffer system (e.g., phosphate-buffered saline, pH 7.4), a validated analytical method for the quantification of perphenazine and this compound (e.g., HPLC-UV or LC-MS/MS).

-

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Incubate a known concentration of this compound with human plasma or liver microsomes at 37°C.

-

At various time points, withdraw aliquots of the incubation mixture.

-

Immediately stop the enzymatic reaction by adding a quenching agent (e.g., a strong acid or an organic solvent).

-

Extract the analyte and internal standard from the matrix.

-

Analyze the samples using a validated analytical method to determine the concentrations of both the remaining this compound and the formed perphenazine.

-

Calculate the rate of hydrolysis from the disappearance of the prodrug and the appearance of the active drug over time.

-

Analytical Method for Quantification in Plasma

High-performance liquid chromatography (HPLC) with UV detection is a common method for the quantification of perphenazine in biological matrices.

Experimental Protocol: HPLC-UV for Perphenazine in Plasma (Example)

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) in a specific ratio.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Perphenazine can be detected at approximately 254 nm.

-

Sample Preparation:

-

Spike plasma samples with a known concentration of an internal standard (a compound with similar chemical properties to perphenazine).

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the drug and internal standard from the plasma proteins and other interfering substances.

-

Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

-

Inject a specific volume of the reconstituted sample into the HPLC system.

-

-

Quantification: Construct a calibration curve by analyzing a series of plasma samples with known concentrations of perphenazine. The concentration of perphenazine in the unknown samples is then determined by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Conclusion

This compound serves as an effective long-acting prodrug of perphenazine, providing sustained therapeutic concentrations for the management of schizophrenia. Its prodrug characteristics are defined by its increased lipophilicity, which allows for its formulation as an oily depot injection, and its subsequent slow, enzyme-mediated hydrolysis to the active perphenazine. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile, including the significant role of CYP450 enzymes in the metabolism of the active moiety, is essential for its optimal clinical use and for the development of future long-acting injectable antipsychotics. Further research to determine the precise aqueous solubility and to develop a standardized in vitro hydrolysis protocol for this compound would provide valuable data for formulation scientists and researchers in the field.

References

- 1. KEGG DRUG: this compound [kegg.jp]

- 2. Cytochrome P450‐mediated interaction between perazine and risperidone: implications for antipsychotic polypharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perphenazine - Wikipedia [en.wikipedia.org]

- 4. Depot this compound and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl decanoate | C31H44ClN3O2S | CID 62873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C31H44ClN3O2S) [pubchemlite.lcsb.uni.lu]

- 8. ijps.in [ijps.in]

- 9. Perphenazine and this compound (Chapter 9) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]

- 10. ClinPGx [clinpgx.org]

- 11. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Enzymatic hydrolysis of haloperidol decanoate and its inhibition by proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Perphenazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine (B1679617), a potent typical antipsychotic of the piperazinyl phenothiazine (B1677639) class, has been a cornerstone in the management of psychotic disorders for decades. This in-depth technical guide provides a detailed exploration of its chemical synthesis, focusing on the most prevalent and efficient manufacturing routes. This document outlines the synthesis of key intermediates, provides detailed experimental protocols, and presents quantitative data, including spectroscopic analyses of the final compound and its precursors. Visual diagrams generated using DOT language are included to clearly illustrate the synthetic pathways and workflows, offering a comprehensive resource for researchers and professionals in drug development and medicinal chemistry.

Introduction

Perphenazine (2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethanol) is a significant member of the phenothiazine family of antipsychotic drugs.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2] The chemical synthesis of perphenazine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This guide will focus on the most widely employed synthetic strategy, which involves the preparation of a key piperazine-containing side chain followed by its condensation with 2-chlorophenothiazine (B30676).

Core Synthetic Pathways

The most common and industrially viable synthesis of perphenazine can be dissected into two primary stages:

-

Stage 1: Synthesis of the Piperazine (B1678402) Side-Chain. This typically involves the N-alkylation of 1-(2-hydroxyethyl)piperazine.

-

Stage 2: Condensation with 2-Chlorophenothiazine. The synthesized side-chain is then coupled with 2-chlorophenothiazine to yield the final perphenazine molecule.

An alternative, convergent approach involves the initial alkylation of 2-chlorophenothiazine to form an activated intermediate, which is then reacted with 1-(2-hydroxyethyl)piperazine.

Below is a DOT language representation of the primary synthetic pathway.

Detailed Experimental Protocols

Synthesis of 2-Chlorophenothiazine (Starting Material)

2-Chlorophenothiazine is a crucial starting material, and its synthesis is a key preliminary step. One common method involves the cyclization of m-chlorodiphenylamine with sulfur.[3][4]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a gas outlet connected to a scrubber (to neutralize hydrogen sulfide), combine m-chlorodiphenylamine and elemental sulfur.

-

Catalyst Addition: Add a catalytic amount of iodine to the mixture.[3]

-

Reaction Conditions: Heat the mixture to approximately 120 °C. A controlled stream of an inert gas can be used to facilitate the removal of the hydrogen sulfide (B99878) byproduct. The reaction is typically maintained at this temperature for several hours until the evolution of hydrogen sulfide ceases.[4]

-

Work-up and Purification: After cooling, the reaction mixture is dissolved in a suitable solvent like chlorobenzene. The solution is then treated with activated carbon for decolorization and filtered while hot. The filtrate is cooled to induce crystallization of 2-chlorophenothiazine, which is then collected by filtration, washed, and dried.[3]

Synthesis of 2-chloro-10-(3-chloropropyl)-10H-phenothiazine (Intermediate for Convergent Synthesis)

This intermediate is key for an alternative synthetic route.

Experimental Protocol:

-

Reaction Setup: To a suspension of sodium hydride (55% w/w, 12.4 mmol) in anhydrous N,N-dimethylformamide (DMF, 4.1 mL), add 2-chlorophenothiazine (1.00 g, 4.28 mmol) and 1-bromo-3-chloropropane (890 μL, 8.99 mmol) at 0 °C under an inert atmosphere.[5]

-

Reaction Conditions: Stir the resulting suspension at room temperature for 2 hours.[5]

-

Work-up and Purification: Quench the reaction by adding brine at 0 °C. Extract the mixture with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (hexane-EtOAc, 100:1 v/v) to yield 2-chloro-10-(3-chloropropyl)-10H-phenothiazine as a pale yellow oil (1.23 g, 93% yield).[5]

Final Synthesis of Perphenazine

This final step involves the condensation of the appropriate precursors.

Method A: From 2-Chlorophenothiazine and a Pre-formed Side Chain

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chlorophenothiazine in a high-boiling point aromatic solvent such as toluene (B28343) or xylene.

-

Base Addition: Add a strong base, such as sodamide, to deprotonate the amine of the phenothiazine ring.[6]

-

Side-Chain Addition: Add 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.

-

Work-up and Purification: After cooling, the reaction is quenched with water. The organic layer is separated, washed, and the solvent is removed under reduced pressure. The crude perphenazine is then purified by vacuum distillation or recrystallization from a suitable solvent like acetone.[7]

Method B: From 2-chloro-10-(3-chloropropyl)-10H-phenothiazine

-

Reaction Setup: Dissolve 2-chloro-10-(3-chloropropyl)-10H-phenothiazine and 1-(2-hydroxyethyl)piperazine in a suitable solvent such as toluene.[6]

-

Reaction Conditions: The mixture is refluxed in the presence of a base to scavenge the generated HCl.

-

Work-up and Purification: The work-up and purification follow a similar procedure to Method A, involving extraction and recrystallization to obtain pure perphenazine.

The following diagram illustrates the general laboratory workflow for the synthesis of Perphenazine.

Quantitative Data

The following tables summarize key quantitative data for the starting materials, intermediates, and the final product, perphenazine.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chlorophenothiazine | C₁₂H₈ClNS | 233.72 | - |

| 1-(2-Hydroxyethyl)piperazine | C₆H₁₄N₂O | 130.19 | - |

| 2-chloro-10-(3-chloropropyl)-10H-phenothiazine | C₁₅H₁₃Cl₂NS | 310.24 | - |

| Perphenazine | C₂₁H₂₆ClN₃OS | 403.97 | 94-100[8] |

Table 2: Spectroscopic Data for Perphenazine

| Technique | Key Data |

| ¹H NMR | Aromatic protons typically appear in the range of 6.8-7.2 ppm. The protons of the propyl chain and the piperazine and hydroxyethyl (B10761427) groups appear in the upfield region. |

| ¹³C NMR | Aromatic carbons typically resonate between 115-147 ppm. The aliphatic carbons of the side chain appear at higher field strengths. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (if starting material is present), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N and C-O stretching are observed.[7][9] |

| Mass Spec (m/z) | Molecular ion peak [M]+ at approximately 403. Key fragment ions are observed at m/z 143.118 and 70.064, corresponding to fragmentation of the piperazine side chain.[1][5] |

Conclusion

The chemical synthesis of perphenazine is a well-established process that can be achieved through several related pathways. The most common route, involving the condensation of 2-chlorophenothiazine with a piperazine-containing side chain, offers a reliable and scalable method for producing this important antipsychotic medication. This guide has provided a detailed overview of the synthetic methodologies, including experimental protocols and key quantitative data, to serve as a valuable resource for professionals in the field of pharmaceutical sciences. Careful execution of these synthetic steps and rigorous purification are paramount to obtaining high-purity perphenazine suitable for clinical use.

References

- 1. Perphenazine [webbook.nist.gov]

- 2. Perphenazine - Wikipedia [en.wikipedia.org]

- 3. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]

- 4. CN107245062A - A kind of 2 chloro phenothiazine preparation technologies - Google Patents [patents.google.com]

- 5. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PERPHENAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. Perphenazine [webbook.nist.gov]

- 8. Perphenazine [drugfuture.com]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Molecular Structure of Perphenazine Decanoate

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Perphenazine (B1679617) decanoate (B1226879), tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Perphenazine decanoate is a long-acting injectable antipsychotic medication. It is an ester prodrug of perphenazine, a typical antipsychotic of the phenothiazine (B1677639) class. The decanoate esterification significantly increases the lipophilicity of the molecule, allowing for its slow release from an oily depot upon intramuscular injection and subsequent hydrolysis to the active parent compound, perphenazine.

Chemical Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl decanoate | |

| Chemical Formula | C₃₁H₄₄ClN₃O₂S | |

| Molecular Weight | 558.2 g/mol | |

| CAS Number | 61120-81-8 | |

| SMILES | CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| InChI Key | WAVWONFNDBPAGA-UHFFFAOYSA-N |

A 2D representation of the molecular structure of this compound is provided below.

Mechanism of Action

The primary pharmacological activity of this compound stems from its active metabolite, perphenazine. Perphenazine is a potent antagonist of the dopamine (B1211576) D2 receptor in the mesolimbic pathway of the brain. This antagonism is believed to be the primary mechanism for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.

Beyond its high affinity for D2 receptors, perphenazine also interacts with a range of other neurotransmitter receptors, which contributes to its overall therapeutic and side-effect profile.

Receptor Binding Affinity of Perphenazine:

| Receptor | Affinity | Associated Effects | Reference |

| Dopamine D2 | High | Antipsychotic effects, Extrapyramidal symptoms | |

| Serotonin 5-HT2A | Moderate | Potential modulation of negative symptoms and extrapyramidal side effects | |

| Alpha-1 Adrenergic | Moderate | Orthostatic hypotension, dizziness | |

| Histamine H1 | Moderate | Sedation, weight gain | |

| Muscarinic M1 | Low | Anticholinergic side effects (e.g., dry mouth, blurred vision) |

The following diagram illustrates the primary signaling pathway affected by perphenazine.

Experimental Protocols

Methodology:

-

Synthesis and Purification: this compound is synthesized, typically through the esterification of perphenazine with decanoic acid or its derivative. The product is then purified using techniques such as column chromatography or recrystallization to achieve high purity suitable for crystallization.

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common methods include slow evaporation of the solvent, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

X-ray Diffraction Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.

-

Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process optimizes the atomic coordinates, and thermal parameters.

-

Validation: The final crystal structure is validated using various crystallographic and geometric checks to ensure its quality and accuracy.

The affinity of perphenazine for various neurotransmitter receptors can be determined using in vitro radioligand binding assays. The following is a generalized protocol.

Objective: To determine the binding affinity (Ki) of perphenazine for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding control: Haloperidol (B65202) (another D2 antagonist).

-

Perphenazine test compound at various concentrations.

-

Assay buffer.

-

96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of perphenazine and a high concentration of haloperidol in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total binding: Cell membranes + [³H]Spiperone.

-

Non-specific binding: Cell membranes + [³H]Spiperone + a high concentration of haloperidol.

-

Competitive binding: Cell membranes + [³H]Spiperone + varying concentrations of perphenazine.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

-

Quantification: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the perphenazine concentration.

-

Determine the IC₅₀ value (the concentration of perphenazine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This in-depth guide provides a foundational understanding of the molecular characteristics and pharmacological profile of this compound, essential for professionals in the field of drug development and neuroscience research.

Methodological & Application

Application Notes and Protocols for In Vitro Potency Determination of Perphenazine Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine (B1679617) decanoate (B1226879) is a long-acting injectable antipsychotic medication used in the management of schizophrenia. As a prodrug, its therapeutic efficacy is dependent on the in vivo hydrolysis to the active moiety, perphenazine. Perphenazine functions primarily as a potent antagonist of the dopamine (B1211576) D2 receptor in the central nervous system.[1][2] Blockade of these receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects.[1][2]

The potency of perphenazine decanoate is a critical quality attribute that ensures its therapeutic efficacy and safety. A comprehensive in vitro characterization of this compound potency involves a multi-faceted approach, including the assessment of the release and hydrolysis of the active drug from its decanoate ester, its binding affinity to the dopamine D2 receptor, and its functional antagonism of D2 receptor-mediated signaling pathways.

These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the potency of this compound, providing researchers and drug development professionals with the necessary tools for product characterization, quality control, and stability testing.

I. In Vitro Release and Hydrolysis of this compound

The in vitro potency of this compound is intrinsically linked to the release of the active perphenazine molecule from its decanoate ester. This process is primarily mediated by enzymatic hydrolysis. The following assays are designed to measure the rate and extent of this conversion.

A. In Vitro Release Testing using USP Apparatus 2

This method evaluates the dissolution and release of perphenazine from the oily depot formulation.

Experimental Protocol:

-

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).[3]

-

Release Medium: 500 mL of 1% (w/v) Sodium Dodecyl Sulfate (SDS) in deionized water. The use of a surfactant is necessary to enhance the solubility of the lipophilic this compound.

-

Temperature: 37°C ± 0.5°C.

-

Paddle Speed: 100 rpm.[3]

-

Procedure:

-

Accurately weigh and inject a sample of the this compound formulation into the dissolution vessel containing the pre-warmed release medium.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a 5 mL aliquot of the dissolution medium.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

-

Filter the collected samples through a 0.45 µm syringe filter.

-

-

Quantification: Analyze the concentration of perphenazine in the filtered samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

B. In Vitro Enzymatic Hydrolysis Assay